![molecular formula C22H17BrN6OS B2570162 N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223903-37-4](/img/no-structure.png)

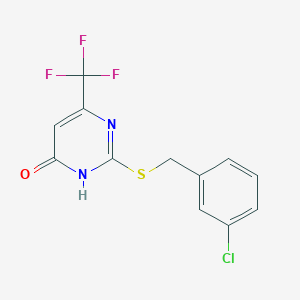

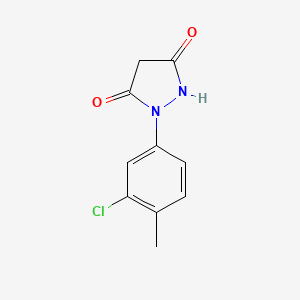

N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group, and an acetamide group. These groups suggest that the compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the bromophenyl group, the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group, and the acetamide group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .Applications De Recherche Scientifique

Synthesis and Bioactivity

Anticancer and Antimicrobial Activities

The synthesis of heterocycles incorporating antipyrine moieties, including triazole and triazolo[5,1-c][1,2,4]triazine derivatives, has been reported. These compounds demonstrate anticancer and antimicrobial activities, highlighting their potential in developing new therapeutic agents (Riyadh, Kheder, & Asiry, 2013). Similarly, derivatives synthesized from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol have shown promising in vitro anticoronavirus and antitumoral activity, with some compounds identified as tubulin polymerization inhibitors (Jilloju et al., 2021).

Insecticidal Agents

Novel bioactive sulfonamide thiazole derivatives have been synthesized for use as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds' toxicological and biochemical parameters indicate potent toxic effects, suggesting their utility in pest management strategies (Soliman et al., 2020).

Antimicrobial Properties

A series of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} were synthesized, showcasing the versatility of bromo-1-(1H-pyrazol-4-yl)ethanone as a precursor. These compounds were evaluated for their antimicrobial activities, contributing to the search for new antimicrobial agents (Salem et al., 2016).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 4-bromobenzenesulfonyl chloride with 9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine to form N-(4-bromophenyl)-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine. This intermediate is then reacted with thioacetic acid to form N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "thioacetic acid" ], "Reaction": [ "Step 1: 4-bromobenzenesulfonyl chloride is added to a solution of 9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine in dichloromethane.", "Step 2: The reaction mixture is stirred at room temperature for 24 hours.", "Step 3: The resulting N-(4-bromophenyl)-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is isolated by filtration and washed with dichloromethane.", "Step 4: N-(4-bromophenyl)-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is added to a solution of thioacetic acid in ethanol.", "Step 5: The reaction mixture is heated at reflux for 6 hours.", "Step 6: The resulting N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is isolated by filtration and washed with ethanol." ] } | |

Numéro CAS |

1223903-37-4 |

Formule moléculaire |

C22H17BrN6OS |

Poids moléculaire |

493.38 |

Nom IUPAC |

N-(4-bromophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H17BrN6OS/c1-14-2-4-15(5-3-14)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)31-13-20(30)24-17-8-6-16(23)7-9-17/h2-12H,13H2,1H3,(H,24,30) |

Clé InChI |

DMXURNZCGOAEFB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)Br)C3=C2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-9-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2570081.png)

![1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2570084.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2570094.png)

ammoniumolate](/img/structure/B2570099.png)

![N,N-Dimethyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2570100.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2570101.png)

![2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2570102.png)